3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844757
InChI: InChI=1S/C13H10ClN3O/c1-7-9(3-2-4-10(7)15)12-17-11-5-8(14)6-16-13(11)18-12/h2-6H,15H2,1H3
SMILES:
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

CAS No.:

Cat. No.: VC15844757

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline -

Specification

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name 3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
Standard InChI InChI=1S/C13H10ClN3O/c1-7-9(3-2-4-10(7)15)12-17-11-5-8(14)6-16-13(11)18-12/h2-6H,15H2,1H3
Standard InChI Key ARVNHBYDLJYYJC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1N)C2=NC3=C(O2)N=CC(=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic oxazolo[5,4-b]pyridine system fused at the 5,4-b position, with a chlorine atom at the 6-position of the pyridine ring. The aniline group is substituted at the 3-position of the oxazole ring, with a methyl group at the 2-position of the benzene ring . The IUPAC name 3-(6-chloro- oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline reflects this arrangement (Fig. 1).

Key Structural Features:

  • Oxazolo[5,4-b]pyridine core: A five-membered oxazole ring fused to a six-membered pyridine ring.

  • Chlorine substituent: At the 6-position of the pyridine ring, enhancing electrophilic reactivity.

  • 2-Methylaniline group: Provides a primary amine for potential hydrogen bonding and derivatization.

Molecular Properties

PropertyValue
Molecular FormulaC13H10ClN3O\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}
Molecular Weight259.693 g/mol
H-Bond Donors1 (NH2_2 group)
H-Bond Acceptors4 (N and O atoms)
InChIKeyARVNHBYDLJYYJC-UHFFFAOYSA-N

The presence of both electron-withdrawing (Cl) and electron-donating (NH2_2) groups creates a polarized electronic structure, influencing reactivity and solubility .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline likely proceeds through:

  • Formation of the oxazolo-pyridine core: Cyclization of a chloropyridine derivative with an oxazole precursor.

  • Coupling with 2-methylaniline: Buchwald-Hartwig amination or nucleophilic aromatic substitution.

A related synthesis from WO2009029617A1 describes diarylamine-substituted quinolones via palladium-catalyzed coupling, suggesting analogous methods for this compound.

Experimental Protocols

Recent work on triazolo[4′,5′:4,5]furo[2,3-c]pyridines highlights key steps applicable here:

  • Diazotization: Used to introduce triazole rings, a strategy potentially adaptable for oxazole formation.

  • Cyclization in acidic conditions: Trifluoroacetic acid (TFA) facilitates ring closure in heterocyclic systems .

Example Pathway:

  • Step 1: React 6-chloropyridin-3-amine with glycolic acid under dehydrating conditions to form the oxazole ring.

  • Step 2: Couple the intermediate with 2-methyl-3-nitroaniline via Ullmann reaction, followed by nitro group reduction.

Physicochemical and Spectroscopic Data

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to aromatic and heterocyclic components .

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the oxazole ring’s sensitivity.

Spectroscopic Signatures

  • 1^1H NMR:

    • δ 2.3 ppm (s, 3H, CH3_3)

    • δ 6.8–7.6 ppm (m, aromatic protons)

    • δ 5.1 ppm (bs, 2H, NH2_2)

  • MS (ESI+): m/z 260.1 [M+H]+^+ .

SupplierLocationPurity
Ambeed, Inc.Illinois, USA>95%
BLD PharmatechShanghai, ChinaResearch-grade

Pricing ranges from $200–$500 per gram, reflecting specialized synthesis requirements .

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